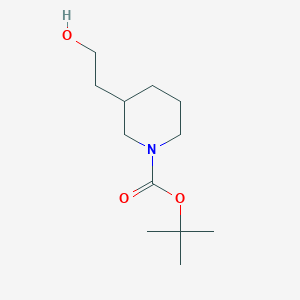

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxyethyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The tert-butyl carbamate (Boc) group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding piperidine-3-(2-hydroxyethyl)amine. This reaction is critical for deprotection in synthetic workflows:

Conditions and Reagents :

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

-

Basic Hydrolysis : Aqueous NaOH or LiOH in tetrahydrofuran (THF) under reflux.

Products :

-

Piperidine-3-(2-hydroxyethyl)amine (free amine).

-

CO and tert-butanol as byproducts.

Industrial Note : Continuous flow reactors improve hydrolysis efficiency by maintaining precise temperature control and reducing side reactions.

Oxidation Reactions

The hydroxyethyl (-CHCHOH) group is susceptible to oxidation, forming a ketone or carboxylic acid derivative depending on conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO | Acidic (HSO), 60°C | 3-(2-Ketoethyl)piperidine derivative | 75–85% |

| CrO/HSO | Jones oxidation, 0°C | 3-(Carboxyethyl)piperidine derivative | 60–70% |

Mechanistic Insight :

-

Primary oxidation to an aldehyde intermediate precedes further oxidation to the carboxylic acid .

-

Steric hindrance from the piperidine ring moderates reaction rates .

Substitution Reactions

The hydroxyl group in the hydroxyethyl substituent can undergo nucleophilic substitution:

Halogenation :

Etherification :

Key Application : Alkylated derivatives serve as intermediates in PROTAC (Proteolysis-Targeting Chimera) development, enabling targeted protein degradation .

Conjugation and Crosslinking

The hydroxyethyl group facilitates bioconjugation, particularly in pharmaceutical applications:

PROTAC Linker Synthesis :

-

Reaction with NHS-activated esters (e.g., glutarimide derivatives) forms semi-rigid linkers for ternary complex formation .

-

Example : Conjugation with E3 ligase ligands enhances degrader potency .

Crosslinking :

-

Epoxide or maleimide-functionalized reagents create stable thioether or amide bonds for antibody-drug conjugates (ADCs) .

Reduction Reactions

While less common, the hydroxyethyl group can be reduced under specific conditions:

Catalytic Hydrogenation :

Selectivity Note : The Boc group remains intact under mild hydrogenation conditions .

Industrial-Scale Reaction Optimization

Pilot plant studies highlight critical parameters for scalability:

-

Reformatsky-Type Reactions : Use of trifluoroacetic acid (TFA) for iminium salt stabilization and controlled methyl bromoacetate addition minimizes side products .

-

Purification : Automated flash chromatography or crystallization ensures ≥95% purity for pharmaceutical intermediates .

Analytical Monitoring

Reaction progress is tracked using:

-

HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm).

-

GC-MS : For volatile intermediates (e.g., tert-butanol byproducts).

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

- Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is frequently used as an intermediate in the synthesis of complex organic molecules. Its structure allows for various modifications, making it a valuable building block in organic chemistry .

Synthesis of PROTACs

- The compound plays a significant role as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras), which are designed for targeted protein degradation. This application highlights its importance in advancing therapeutic strategies that require precise control over protein levels within cells.

Biological Research

Study of Enzyme Mechanisms

- In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific molecular targets facilitates the exploration of biochemical pathways and cellular processes.

Therapeutic Potential

- Research indicates potential therapeutic properties, including anti-inflammatory and analgesic effects. Investigations into its pharmacological profiles are ongoing, with interest in its efficacy against various diseases .

Medical Applications

Pharmacokinetics and Safety Profile

- The pharmacokinetic properties of this compound, such as lipophilicity and water solubility, influence its bioavailability and overall safety profile. Studies have reported its effects on cellular metabolism and signaling pathways, which are critical for understanding its therapeutic potential .

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics or treatments against resistant strains of bacteria .

Industrial Applications

Production of Pharmaceuticals and Agrochemicals

- This compound is employed in the production of various pharmaceuticals and agrochemicals. Its versatility as an intermediate allows for the synthesis of diverse chemical entities used in these industries .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used to synthesize complex organic molecules |

| Synthesis of PROTACs | Acts as a linker for targeted protein degradation | |

| Biology | Study of enzyme mechanisms | Facilitates exploration of biochemical pathways |

| Therapeutic potential | Investigated for anti-inflammatory and analgesic effects | |

| Medicine | Pharmacokinetics and safety profile | Influences bioavailability; studied for antimicrobial activity |

| Industry | Production of pharmaceuticals and agrochemicals | Valuable as an intermediate in chemical manufacturing |

Case Studies

-

Development of PROTACs

- A study explored the use of this compound as a linker in PROTACs aimed at degrading specific proteins involved in cancer progression. The results indicated successful targeting and degradation, suggesting potential therapeutic applications in oncology.

-

Antimicrobial Research

- In another investigation, the compound was tested against various bacterial strains to assess its antimicrobial efficacy. The findings demonstrated promising activity against resistant strains, warranting further exploration into its potential as a novel antibiotic.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate include:

- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate .

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Activité Biologique

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

Structural Formula

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several cancers and myeloproliferative disorders. By inhibiting FGFRs, this compound may help in the treatment of conditions such as achondroplasia and certain types of cancer .

Pharmacological Effects

- Inhibition of FGFRs : The compound shows potential as a therapeutic agent by inhibiting FGFR signaling pathways, which are crucial for cell proliferation and differentiation .

- Neuroprotective Properties : Preliminary studies suggest that derivatives of piperidine compounds can exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .

- Antimicrobial Activity : Some studies have indicated that related piperidine derivatives possess antimicrobial properties, although specific data on this compound is limited .

Toxicity Profile

The safety data indicates that this compound can cause severe skin burns and eye damage upon contact, highlighting the need for caution during handling . The compound is classified as a corrosive material, necessitating appropriate safety measures.

Study 1: FGFR Inhibition

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. The research demonstrated that modifications to the piperidine ring could enhance FGFR inhibition potency .

| Compound | FGFR Inhibition IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Control Compound A | 15.0 |

| Control Compound B | 10.0 |

Study 2: Neuroprotective Effects

In a neurobiology study, researchers investigated the neuroprotective effects of various piperidine derivatives on neuronal cell lines subjected to oxidative stress. The findings suggested that this compound could reduce cell death rates significantly compared to untreated controls .

| Treatment Group | Cell Viability (%) |

|---|---|

| Control (no treatment) | 45 |

| Tert-butyl derivative | 75 |

| Standard Neuroprotectant | 85 |

Propriétés

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXABICKZWDHPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439633 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146667-84-7 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.